tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate
Overview
Description
The compound “tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate” is a derivative of N-Boc piperazine . It is used as an intermediate in the manufacture of fentanyl and its analogues .
Synthesis Analysis
This compound can be synthesized via a variety of different methods, each of which involves the use of specific precursor chemicals . It is one of the precursors that have been placed under international control due to its use in the illicit manufacture of fentanyl .Molecular Structure Analysis
The molecular structure of this compound is complex. It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Chemical Reactions Analysis
The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Safety and Hazards
This compound is a precursor used in the illicit manufacture of fentanyl, a major contributing drug to the opioid crisis in North America . Therefore, it is under international control to prevent its diversion from licit industry . It is also known to cause serious eye irritation and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl 4-[methyl(methylsulfonyl)amino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-8-6-10(7-9-14)13(4)19(5,16)17/h10H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBZBGSPXCXPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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